1,3-Dichloro-4-iodoisoquinoline

Übersicht

Beschreibung

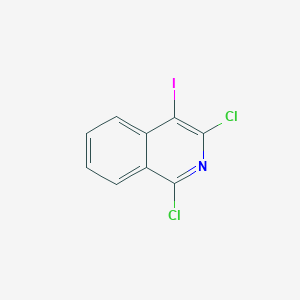

1,3-Dichloro-4-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄Cl₂IN. It is part of the isoquinoline family, characterized by a fused benzene and pyridine ring structure. This compound is notable for its unique substitution pattern, where chlorine atoms are located at the 1 and 3 positions, and an iodine atom is at the 4 position on the isoquinoline ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dichloro-4-iodoisoquinoline can be synthesized through a multi-step process. One common method involves the lithiation of 1,3-dichloroisoquinoline using lithium diisopropylamide in tetrahydrofuran at -78°C, followed by the addition of iodine at room temperature . This reaction sequence ensures the selective introduction of the iodine atom at the 4 position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloro-4-iodoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings, where the iodine atom serves as a reactive site for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts.

Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid yields 1,3-dichloro-4-phenylisoquinoline .

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-4-iodoisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-4-iodoisoquinoline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dichloroisoquinoline: Lacks the iodine atom at the 4 position, making it less reactive in certain coupling reactions.

4-Iodoisoquinoline: Lacks the chlorine atoms at the 1 and 3 positions, affecting its chemical reactivity and biological activity.

1,3-Dibromo-4-iodoisoquinoline: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties

Uniqueness

1,3-Dichloro-4-iodoisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine and iodine atoms allows for versatile modifications and applications in various fields .

Biologische Aktivität

1,3-Dichloro-4-iodoisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique halogenated structure. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 323.95 g/mol. Its structure includes two chlorine atoms and one iodine atom attached to the isoquinoline framework, which enhances its reactivity and biological activity compared to other derivatives.

The mechanism of action for this compound involves its role as an electrophile , allowing it to interact with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The specific pathways and molecular targets depend on the application context, indicating a complex interplay in its biological activities.

Antimicrobial Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The presence of halogen substituents is believed to enhance this activity by increasing the compound's reactivity towards microbial targets.

Anticancer Activity

This compound has shown promise in anticancer research. It has been investigated for its antiproliferative effects against several cancer cell lines. A study highlighted its activity against the non-small cell lung cancer cell line A549, demonstrating significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .

Case Study: Antiproliferative Activity

A comparative study assessed the antiproliferative effects of several isoquinoline derivatives against various cancer cell lines. The results indicated that this compound exhibited notable inhibitory activity against the LASCPC-01 cell line (a neuroendocrine prostate cancer model) with a selectivity index greater than 190-fold over other tested lines .

Table 1: Antiproliferative Activity of Isoquinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | LASCPC-01 | X.XX | >190 |

| Lycobetaine | LASCPC-01 | 0.34 ± 0.16 | 11.3 |

| Sanguinarine | PC-3 | 0.96 ± 0.64 | 2.0 |

Note: The actual IC50 value for this compound is yet to be determined in this context.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on isoquinoline derivatives suggest that the positioning and type of halogen substitutions significantly affect their biological activities. For instance, compounds with halogens at specific positions demonstrated enhanced anticancer properties compared to those without such substitutions .

Eigenschaften

IUPAC Name |

1,3-dichloro-4-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2IN/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOMLUVPMDOWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.